molecular formula C12H14N2O B2519371 2-(3,5-dimethyl-1H-indol-2-yl)acetamide CAS No. 1779125-29-9

2-(3,5-dimethyl-1H-indol-2-yl)acetamide

Cat. No. B2519371
CAS RN: 1779125-29-9
M. Wt: 202.257
InChI Key: NQRGUDRQHSTLQJ-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-indol-2-yl)acetamide” is an indole derivative . Indole derivatives are known for their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new beneficial derivatives .


Synthesis Analysis

Indole derivatives can be synthesized from 3,5-disubstituted indole-2-carbohydrazide and 4-aminoantipyrine under acidic conditions . This process yields a variety of indole derivatives, including “2-(3,5-dimethyl-1H-indol-2-yl)acetamide”.


Molecular Structure Analysis

The molecular structure of “2-(3,5-dimethyl-1H-indol-2-yl)acetamide” can be analyzed using various spectroscopic methods . Density functional theory (DFT) estimations can be used to replicate the structure and geometry of the compound .


Chemical Reactions Analysis

Indole derivatives, including “2-(3,5-dimethyl-1H-indol-2-yl)acetamide”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of new beneficial derivatives from “2-(3,5-dimethyl-1H-indol-2-yl)acetamide” could be a promising future direction .

properties

IUPAC Name

2-(3,5-dimethyl-1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-7-3-4-10-9(5-7)8(2)11(14-10)6-12(13)15/h3-5,14H,6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRGUDRQHSTLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-indol-2-yl)acetamide

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